N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide
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Description
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide, commonly known as BIX-01294, is a small molecule inhibitor that targets histone methyltransferase G9a. G9a is responsible for the methylation of histone H3 at lysine 9, which plays a crucial role in gene expression and chromatin structure. BIX-01294 has been extensively studied for its potential therapeutic applications in cancer, neurological disorders, and other diseases.
Scientific Research Applications
Antimicrobial Applications
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide and its derivatives have been studied for their antimicrobial properties. Research by Fahim and Ismael (2019) delved into the reactivity of related acetamide derivatives and discovered that they exhibited good antimicrobial activity, particularly compounds 12a and 14a which showed high activity against various strains (Fahim & Ismael, 2019). Similarly, a 1997 study by Benvenuti et al. synthesized 1H-benzoimidazol-2-ylamine derivatives and assessed them for antimicrobial and genotoxic activities (Benvenuti et al., 1997).
Antitumor and Anticancer Applications
Compounds related to N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide have been evaluated for their potential in cancer treatment. A study by Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives and screened them for antitumor activity against various human tumor cell lines, finding significant anticancer activity in some compounds (Yurttaş, Tay, & Demirayak, 2015). Moreover, Boddu et al. (2018) synthesized a series of N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo[d]imidazol-1-yl) acetamides and evaluated their anticancer activity, with some compounds showing high activity against cancer cell lines (Boddu et al., 2018).
Electrophysiological and Enzyme Inhibition Applications
These compounds also have applications in electrophysiology and enzyme inhibition. A study by Morgan et al. (1990) described the synthesis of N-substituted imidazolylbenzamides or benzene-sulfonamides and their potency in cardiac electrophysiological activity, indicating their potential as class III agents (Morgan et al., 1990). Additionally, Abbasi et al. (2019) synthesized new sulfonamides with acetamide moieties and evaluated their inhibitory activities against enzymes like α-glucosidase and acetylcholinesterase, finding substantial inhibitory activity against yeast α-glucosidase (Abbasi et al., 2019).
properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-methylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c1-29(27,28)18-12-6-15(7-13-18)14-21(26)23-17-10-8-16(9-11-17)22-24-19-4-2-3-5-20(19)25-22/h2-13H,14H2,1H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZMGXJADMLQFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide |
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